molecular formula C18H16N4O3S B13351525 N-[(2E)-4-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2(3H)-ylidene]-3-(1H-pyrrol-1-yl)propanamide

N-[(2E)-4-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2(3H)-ylidene]-3-(1H-pyrrol-1-yl)propanamide

Cat. No.: B13351525
M. Wt: 368.4 g/mol
InChI Key: HNDAZTYLPRKOQF-UHFFFAOYSA-N
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Description

N-[4-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]-3-(1H-pyrrol-1-yl)propanamide is a complex organic compound that features a benzoxazine ring, a thiazole ring, and a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]-3-(1H-pyrrol-1-yl)propanamide typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for larger batches and ensuring the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[4-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]-3-(1H-pyrrol-1-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: Various substitution reactions can occur, particularly on the benzoxazine and thiazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups onto the aromatic rings.

Scientific Research Applications

N-[4-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]-3-(1H-pyrrol-1-yl)propanamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Mechanism of Action

The mechanism of action of N-[4-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]-3-(1H-pyrrol-1-yl)propanamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and molecular interactions are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]-3-(1H-pyrrol-1-yl)propanamide is unique due to its combination of benzoxazine, thiazole, and pyrrole rings, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C18H16N4O3S

Molecular Weight

368.4 g/mol

IUPAC Name

N-[4-(3-oxo-4H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]-3-pyrrol-1-ylpropanamide

InChI

InChI=1S/C18H16N4O3S/c23-16(5-8-22-6-1-2-7-22)21-18-20-14(11-26-18)12-3-4-15-13(9-12)19-17(24)10-25-15/h1-4,6-7,9,11H,5,8,10H2,(H,19,24)(H,20,21,23)

InChI Key

HNDAZTYLPRKOQF-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)NC2=C(O1)C=CC(=C2)C3=CSC(=N3)NC(=O)CCN4C=CC=C4

Origin of Product

United States

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